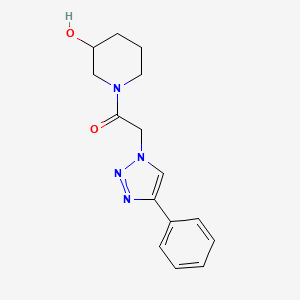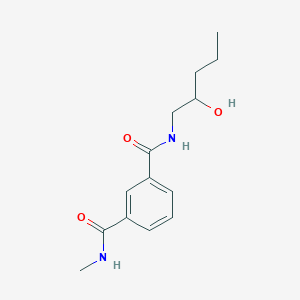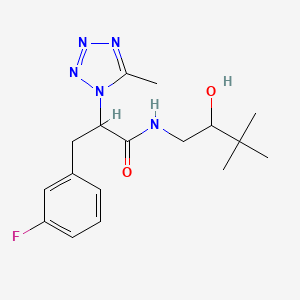
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research applications. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide inhibits the HAT activity of p300/CBP-associated factor (PCAF) by binding to the bromodomain of PCAF. This leads to the inhibition of histone acetylation and the regulation of gene expression. 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has also been shown to inhibit the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the HAT activity of PCAF. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has been shown to regulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. It has also been shown to inhibit the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has several advantages for lab experiments, including its potency and selectivity for PCAF, its ability to inhibit the acetylation of non-histone proteins, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide in lab experiments, including its toxicity and the need for further research to determine its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide, including its potential use in combination therapy with other cancer treatments, its efficacy in animal models of cancer, and its potential use in the treatment of other diseases, such as neurodegenerative diseases. Further research is also needed to determine the optimal dosage and administration of 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide and to investigate its potential side effects.
Métodos De Síntesis
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide can be synthesized using a two-step reaction. The first step involves the synthesis of 2-azido-4-cyclopropyltriazole, which is obtained by reacting cyclopropylamine with sodium azide in dimethylformamide (DMF) at room temperature. The second step involves the reaction of 2-azido-4-cyclopropyltriazole with 2-hydroxy-4-methylpentylamine in DMF at 80°C to obtain 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has been widely used in scientific research applications to study the role of HATs in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. 2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide has also been used to study the role of HATs in the regulation of gene expression, chromatin remodeling, and DNA damage response.
Propiedades
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)5-11(18)6-14-13(19)8-17-7-12(15-16-17)10-3-4-10/h7,9-11,18H,3-6,8H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEUESIOVKQCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)CN1C=C(N=N1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2-hydroxy-4-methylpentyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)
![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)


![N-[3-[(4-hydroxy-2,2-dimethylbutyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B6641138.png)
![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)